molecular formula C8H16O3 B3082546 4,4-Dimethoxycyclohexanol CAS No. 112906-44-2

4,4-Dimethoxycyclohexanol

Cat. No.: B3082546
CAS No.: 112906-44-2
M. Wt: 160.21 g/mol
InChI Key: RYJHSFHWUXQOPH-UHFFFAOYSA-N
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Description

4,4-Dimethoxycyclohexanol is an organic compound with the molecular formula C8H16O3 It is a derivative of cyclohexanol, where two methoxy groups are attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethoxycyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst, such as sulfuric acid, to form 4,4-dimethoxycyclohexanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxycyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4-dimethoxycyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form cyclohexanol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: 4,4-Dimethoxycyclohexanone.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxycyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cell function and signal transduction pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-dimethoxycyclohexanol involves its interaction with specific molecular targets and pathways. The methoxy groups on the cyclohexane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects on cell function and signal transduction pathways are areas of active research, with studies focusing on its potential to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethoxycyclohexanol is unique due to the presence of methoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and influence its interactions with other molecules, making it a versatile compound in various applications.

Properties

IUPAC Name

4,4-dimethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJHSFHWUXQOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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